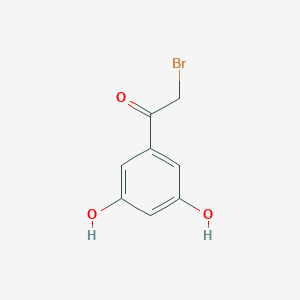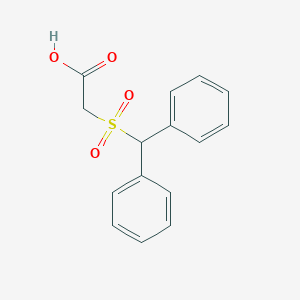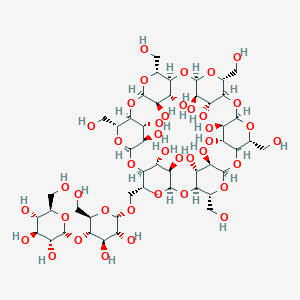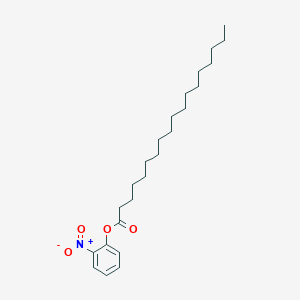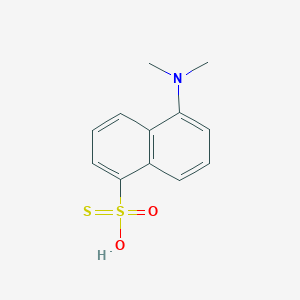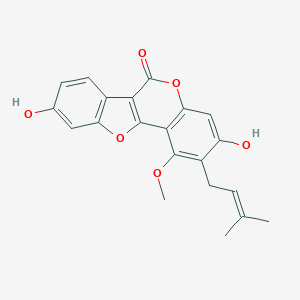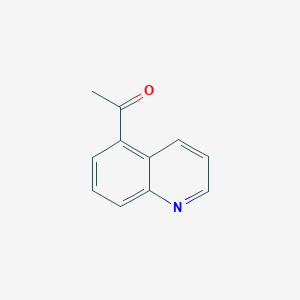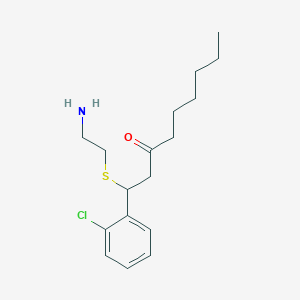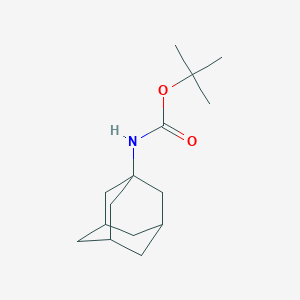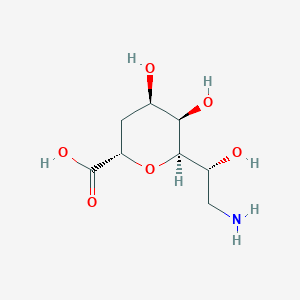
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate, also known as ADP-heptose, is a chemical compound that is widely used in scientific research. This molecule is a derivative of heptose, which is a seven-carbon sugar that is commonly found in bacterial lipopolysaccharides. ADP-heptose plays a crucial role in the biosynthesis of lipopolysaccharides, which are important components of the bacterial cell wall.
Mechanism Of Action
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is involved in the biosynthesis of lipopolysaccharides, which are important components of the bacterial cell wall. Specifically, (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is used to transfer heptose-7-phosphate to the growing lipopolysaccharide chain. This process is catalyzed by the enzyme heptosyltransferase, which uses (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate as a substrate.
Biochemical And Physiological Effects
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is not known to have any direct biochemical or physiological effects on its own. However, its role in the biosynthesis of lipopolysaccharides makes it an important molecule in bacterial cell biology.
Advantages And Limitations For Lab Experiments
The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a complex process that requires specialized equipment and expertise. However, once synthesized, (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate can be used in a variety of laboratory experiments to study the biosynthesis of lipopolysaccharides. One advantage of using (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is that it allows researchers to study the biosynthesis of lipopolysaccharides in a controlled environment. However, one limitation of using (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is that it may not accurately reflect the biosynthesis of lipopolysaccharides in vivo.
Future Directions
There are several future directions for research involving (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate. One area of interest is the development of new antibiotics that target the biosynthesis of lipopolysaccharides. Another area of interest is the study of the role of lipopolysaccharides in bacterial pathogenesis. Additionally, researchers may investigate the use of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate as a tool for the development of new vaccines or diagnostic tools for bacterial infections.
Conclusion:
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a valuable molecule in scientific research, particularly in the study of bacterial lipopolysaccharides. Its role in the biosynthesis of lipopolysaccharides makes it an important tool for the development of new antibiotics, vaccines, and diagnostic tools for bacterial infections. While the synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a complex process, its use in laboratory experiments has the potential to advance our understanding of bacterial cell biology.
Synthesis Methods
The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate involves the condensation of ADP and heptose-7-phosphate. This reaction is catalyzed by the enzyme (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate synthase, which is found in bacterial cells. The resulting product is a nucleotide sugar that can be used in the biosynthesis of lipopolysaccharides.
Scientific Research Applications
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a valuable tool in the study of bacterial lipopolysaccharides. Lipopolysaccharides are important virulence factors that play a key role in the pathogenesis of many bacterial infections. By synthesizing (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate, researchers can study the biosynthesis of lipopolysaccharides and develop new strategies for combating bacterial infections.
properties
CAS RN |
106174-48-5 |
|---|---|
Product Name |
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate |
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO6/c9-2-4(11)7-6(12)3(10)1-5(15-7)8(13)14/h3-7,10-12H,1-2,9H2,(H,13,14)/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
JOMLPRUJCYAJKS-XUUWZHRGSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O[C@@H]1C(=O)O)[C@@H](CN)O)O)O |
SMILES |
C1C(C(C(OC1C(=O)O)C(CN)O)O)O |
Canonical SMILES |
C1C(C(C(OC1C(=O)O)C(CN)O)O)O |
Other CAS RN |
106174-48-5 |
synonyms |
(1,5-anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate 8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid AADHC alpha-C-(1,5-anhydro-7-amino-2,7-dideoxy-d-manno-heptopyranosyl)carboxylate NH2dKDO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



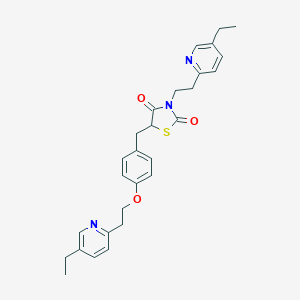
![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
